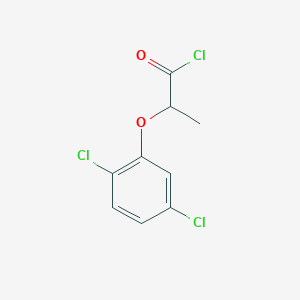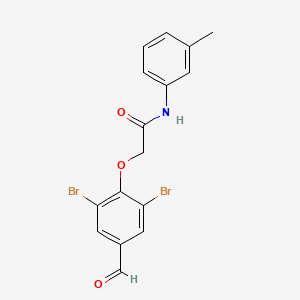
Cropodine
描述
Cropodine is an organic compound with the molecular formula C16H25NO6. It is a versatile chemical used in various scientific research fields, particularly in life sciences . This compound is known for its multifaceted properties, making it a valuable compound for diverse applications ranging from drug development to nanotechnology.
作用机制
Target of Action
Cropodine, also known as Clonidine , is primarily an alpha-2 adrenergic agonist . The alpha-2 adrenoceptors are its primary targets, and they play a crucial role in the central nervous system .
Mode of Action
This compound interacts with its targets, the alpha-2 adrenoceptors, by stimulating them . This stimulation results in reduced sympathetic outflow from the central nervous system and leads to decreases in peripheral resistance, renal vascular resistance, heart rate, and blood pressure .
Biochemical Pathways
It is known that the drug’s action on the alpha-2 adrenoceptors leads to a decrease in adenylyl cyclase activity and an increase in potassium ion conductance . This results in hyperpolarization and a decrease in neuronal excitability, thereby reducing sympathetic outflow .
Pharmacokinetics
This compound has a bioavailability of around 70-80% when administered orally . Peak plasma concentrations are attained within 1 to 3 hours . The drug is metabolized in the liver to inactive metabolites, and about 72% of the drug is excreted in the urine .
Result of Action
The primary result of this compound’s action is a decrease in blood pressure . It also has sedative effects and is used to treat conditions like hypertension, severe pain, and attention-deficit/hyperactivity disorder (ADHD) .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Cropodine involves several synthetic routes. One common method includes the dissolution of 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 milligrams per milliliter . This solution can then be used for further reactions and formulations.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solvents like polyethylene glycol (PEG300) and surfactants like Tween 80 to enhance solubility and stability .
化学反应分析
Types of Reactions
Cropodine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Cropodine is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in biological assays and studies to understand cellular processes.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of nanomaterials and other industrial applications.
相似化合物的比较
Cropodine can be compared with other similar compounds in terms of its structure and properties. Some similar compounds include:
Indole Derivatives: Known for their diverse biological activities.
Opioid Alkaloids: Used in pain management and other therapeutic applications.
This compound stands out due to its unique combination of properties, making it suitable for a wide range of applications in scientific research and industry.
属性
IUPAC Name |
5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h9-12,20-21H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBGJRAMJYRSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2CCN3C2C(CC3)COC(=O)C(C1(C)O)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


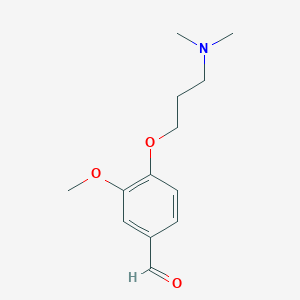
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3038169.png)
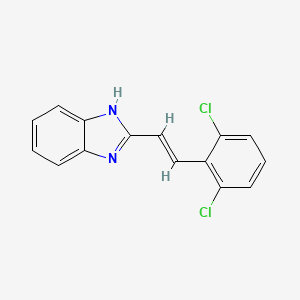
![Methyl 10-[(3E,5E)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B3038171.png)
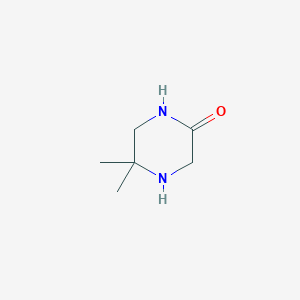
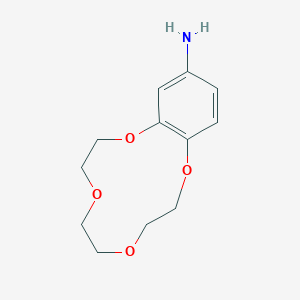
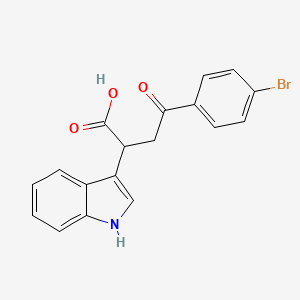
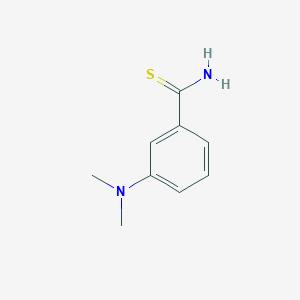
![1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B3038181.png)
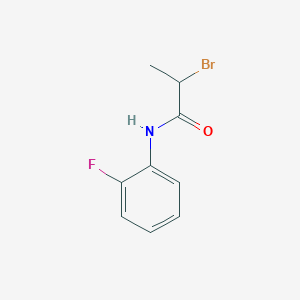

![3-Chloro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3038185.png)
